Alpha-naphtholphthalein is a well-known pH indicator, a chemical compound that changes color in response to changes in acidity or alkalinity of a solution. It is commonly used in acid-base titrations, a laboratory technique for determining the concentration of an unknown acid or base. Alpha-naphtholphthalein transitions from colorless in acidic solutions (below pH 7.3) to pink in basic solutions (above pH 8.7) [, ]. This color change allows researchers to visually determine the endpoint of the titration, the point at which the acid and base have completely reacted.
Alpha-naphtholphthalein can be used in a cell viability assay to assess the proportion of living cells in a population. This assay relies on the fact that only viable cells with intact membranes can take up and hydrolyze the indicator, leading to a color change from colorless to red []. This method is simple and inexpensive but can be affected by factors like cell type and culture conditions [].
Alpha-naphtholphthalein has also been explored in various other scientific research applications, including:
Alpha-Naphtholphthalein is a synthetic organic compound characterized by its structure as a phthalein dye, specifically known as 3,3-bis(4-hydroxy-1-naphthyl)phthalide. It is primarily recognized for its use as a pH indicator, exhibiting a color transition from colorless or reddish at lower pH levels to greenish-blue at higher pH levels, typically between 7.3 and 8.7 . The compound has the molecular formula and is notable for its stability and solubility properties in various solvents .
The mechanism of action of alpha-Naphtholphthalein as a pH indicator relies on the structural changes associated with acid-base behavior. The presence of hydroxyl groups allows for protonation (acidic conditions) and deprotonation (basic conditions), resulting in a shift in electron distribution and a change in the compound's ability to absorb light, leading to the observed color change [1].
Alpha-Naphtholphthalein is considered a mild skin irritant and may cause eye irritation upon contact [5]. Although some studies have raised concerns about potential endocrine-disrupting effects, these findings are inconclusive and require further investigation [6]. Always handle the compound with gloves and avoid inhalation or ingestion. Refer to safety data sheets (SDS) for detailed handling and disposal procedures.
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The synthesis of alpha-Naphtholphthalein typically involves the reaction between phthalic anhydride and 1-naphthol under acidic conditions. A common method includes:
This method can yield products with high purity when optimized for reaction conditions.
Alpha-Naphtholphthalein is unique due to its specific color transition range (pH 7.3–8.7) compared to other indicators like phenolphthalein, which transitions at lower pH levels (around 8.2). Its stability when incorporated into sol-gel systems also sets it apart from many other indicators that may degrade or lose functionality under similar conditions.
Interaction studies involving alpha-Naphtholphthalein focus primarily on its compatibility with different solvents and matrices. Research indicates that it retains its structural integrity when incorporated into sol-gel matrices, making it suitable for various analytical applications where stable indicators are required . Additionally, studies on its interactions with other compounds suggest minimal reactivity under standard laboratory conditions.
Alpha-Naphtholphthalein was first synthesized in the early 20th century through the condensation of phthalic anhydride and α-naphthol. Emil Alphonse Werner’s 1918 publication marked its formal characterization, detailing its preparation via Friedel-Crafts acylation using concentrated sulfuric acid as a catalyst. The compound gained prominence as a pH indicator due to its distinct color shift between neutral and mildly alkaline conditions. Industrial synthesis methods, such as the 2012 Chinese patent (CN103193740A), later optimized production by refining purification steps, including solvent extraction and recrystallization, to achieve higher yields (≥93% purity).
Alpha-Naphtholphthalein (IUPAC name: 3,3-bis(4-hydroxy-1-naphthyl)phthalide) has the molecular formula $$ \text{C}{28}\text{H}{18}\text{O}_4 $$ and a molar mass of 418.45 g/mol. Its structure comprises two α-naphthol groups linked to a central phthalide moiety (Figure 1). The hydroxyl groups at the 4-positions of the naphthalene rings enable protonation/deprotonation, driving its pH-sensitive behavior.
Figure 1: Structural formula of alpha-Naphtholphthalein.
As a triarylmethane dye, alpha-Naphtholphthalein belongs to the phthalein subgroup, characterized by their synthesis from phthalic anhydride and phenolic derivatives. Unlike phenolphthalein (pH 8.2–10.0), it operates in a narrower alkaline range (pH 7.3–8.7), transitioning from colorless/reddish to greenish-blue. This specificity makes it valuable in titrations involving weak acids in alcoholic solutions.
Alpha-naphtholphthalein exhibits well-defined crystallographic and thermal characteristics that are fundamental to its chemical behavior and applications. The compound demonstrates a consistent melting point range of 238-240°C according to multiple literature sources [1] [5] [19] [24]. This relatively high melting point indicates strong intermolecular forces within the crystal lattice structure.
The thermal properties of alpha-naphtholphthalein include several key parameters that define its stability and handling characteristics. The compound shows a bulk density of 350 kilograms per cubic meter and an estimated overall density of 1.1532 grams per cubic centimeter [1] [5]. The vapor density is reported as 14.44 relative to air, indicating significantly heavier vapor compared to atmospheric gases [1] [5].
Property | Value | Reference |
---|---|---|
Melting Point | 238-240°C | [1] [5] [19] |
Density | 1.1532 g/cm³ | [1] [5] |
Bulk Density | 350 kg/m³ | [1] [5] |
Vapor Density | 14.44 (vs air) | [1] [5] |
Refractive Index | 1.6400 (estimate) | [1] [5] |
The estimated boiling point of alpha-naphtholphthalein is approximately 496.21°C, though this represents a theoretical calculation rather than experimental measurement [1] [5]. The compound requires storage temperatures below 30°C to maintain stability and prevent degradation [1] [5]. Loss on drying at 110°C for one hour is typically less than or equal to 5%, indicating good thermal stability under moderate heating conditions [26] [27].
The solubility profile of alpha-naphtholphthalein demonstrates distinct preferences for different solvent systems, which significantly influences its practical applications and analytical procedures. The compound is practically insoluble in water, showing negligible aqueous solubility under standard conditions [1] [2] [5]. This hydrophobic character is consistent with its aromatic structure and lack of ionizable groups in neutral pH conditions.
In contrast, alpha-naphtholphthalein exhibits good solubility in ethanol, with reported values of 50 milligrams per milliliter producing clear, red-orange solutions [3]. The compound dissolves readily in various organic solvents, making it suitable for preparation of indicator solutions in alcoholic media [22].
Solvent | Solubility | Appearance | Reference |
---|---|---|---|
Water | Practically insoluble | Not applicable | [1] [2] [5] |
Ethanol | 50 mg/mL | Clear, red-orange | [3] |
Organic solvents | Soluble | Variable |
The partition behavior of alpha-naphtholphthalein between different phases reflects its lipophilic nature and contributes to its effectiveness as an indicator compound. While specific partition coefficient values for standard octanol-water systems are not extensively documented in the available literature, the compound's poor water solubility and good organic solvent solubility suggest a high octanol-water partition coefficient favoring the organic phase.
Alpha-naphtholphthalein functions as a weak acid-base indicator due to the presence of hydroxyl groups that can undergo protonation and deprotonation reactions. The compound exhibits multiple pKa values reflecting the stepwise ionization of its hydroxyl functionalities. According to analytical data, the pKa values are reported as 8.0, 8.2, and 8.5 at 25°C [1] [5].
The pH transition range for alpha-naphtholphthalein spans from approximately 7.1 to 8.7, with the compound displaying different colors at various pH levels [1] [5] [17]. Below pH 7.3, the compound appears colorless to pinkish-yellow, while above pH 8.7, it transitions to greenish-blue coloration [2] [17] [26] [27]. This color change mechanism results from structural modifications in the molecule's chromophore system as protons are gained or lost from the hydroxyl groups.
Parameter | Value | Conditions | Reference |
---|---|---|---|
pKa₁ | 8.0 | 25°C | [1] [5] |
pKa₂ | 8.2 | 25°C | [1] [5] |
pKa₃ | 8.5 | 25°C | [1] [5] |
pH Range (transition) | 7.1-8.7 | Visual color change | [1] [5] [17] |
pH Range (practical) | 7.3-8.7 | Indicator use | [2] [26] [27] |
The acid-base behavior of alpha-naphtholphthalein makes it particularly suitable for titrations involving weak acids and strong bases, where the equivalence point falls within its transition range [22]. The compound's effectiveness as an indicator stems from the distinct visual contrast between its acidic and basic forms, providing clear endpoint detection in analytical procedures.
Alpha-naphtholphthalein exhibits characteristic absorption behavior in the ultraviolet-visible region that varies significantly with pH conditions. The compound shows distinct absorption maxima that shift depending on its protonation state and the surrounding chemical environment.
Under acidic conditions (pH 7.1), alpha-naphtholphthalein displays an absorption maximum in the range of 470-485 nanometers [11] [17]. This absorption corresponds to the yellowish-brown appearance of the compound in its protonated form. The specific absorptivity at this wavelength ranges from 100-180 when measured as A₁%/1cm using a 0.01 g/L solution [17].
In basic conditions (pH 8.3 and above), the absorption maximum shifts significantly to longer wavelengths, appearing at 648-654 nanometers [11] [17] [26] [27] [30]. This bathochromic shift accompanies the color change to greenish-blue and reflects the extended conjugation in the deprotonated form. The specific absorptivity at this longer wavelength is considerably higher, ranging from 360-520 as A₁%/1cm [17].
pH Condition | λmax (nm) | Color | Specific Absorptivity | Reference |
---|---|---|---|---|
7.1 (acidic) | 470-485 | Yellowish-brown | 100-180 | [11] [17] |
8.3 (basic) | 648-654 | Greenish-blue | 360-520 | [17] [26] [27] |
9.2 (basic) | 649 | Blue | ≥550 (min 0.680) | [12] [30] |
The infrared spectrum of alpha-naphtholphthalein provides detailed information about its functional groups and molecular structure. Commercial specifications indicate that the compound shows conformity to established infrared spectral patterns, though specific vibrational frequencies are not extensively documented in the available literature [26] [27] [35].
The infrared spectroscopic characterization typically focuses on key functional group regions including the hydroxyl stretching vibrations, aromatic carbon-carbon stretching modes, and the carbonyl functionality of the phthalide ring system [34] [35]. The presence of multiple aromatic rings and hydroxyl substituents creates a complex fingerprint region that serves for compound identification and purity assessment.
Nuclear magnetic resonance spectroscopic data for alpha-naphtholphthalein confirms the structural assignment and provides detailed information about the molecular framework. Commercial specifications indicate that NMR data conforms to the expected structure, though detailed chemical shift assignments are not comprehensively reported in the accessible literature [12].
The complex aromatic system of alpha-naphtholphthalein generates multiple signals in both proton and carbon-13 NMR spectra, reflecting the symmetrical arrangement of the two naphthyl substituents and the central phthalide core [4] [20]. The hydroxyl protons and aromatic protons appear in characteristic regions that support the structural identification of the compound.
Spectroscopic Method | Key Features | Reference |
---|---|---|
UV-Vis | pH-dependent λmax shifts (470-485 nm to 648-654 nm) | [11] [17] [26] |
IR | Conforms to standard patterns | [26] [27] [35] |
NMR | Confirms molecular structure | [12] |
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